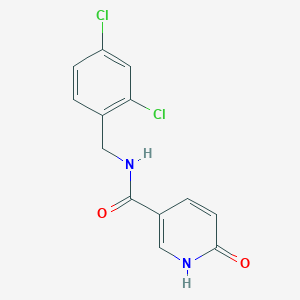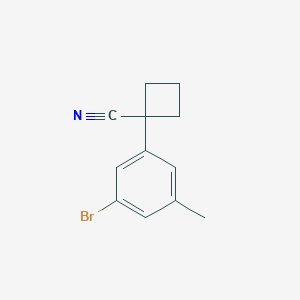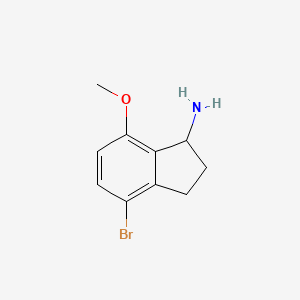![molecular formula C6H7N3O2 B13580172 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s quality.
化学反応の分析
Types of Reactions
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further explored for their biological activities.
科学的研究の応用
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: It is explored for its anticancer properties, as it can inhibit specific proteins involved in cancer cell proliferation.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In cancer therapy, it targets kinases, which are crucial for cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce cancer cell growth and induce apoptosis.
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione is unique due to its specific ring fusion and the resulting electronic properties, which make it a versatile scaffold in drug design. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with potential therapeutic applications.
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione |
InChI |
InChI=1S/C6H7N3O2/c10-5-6(11)9-3-1-2-4(9)7-8-5/h1-3H2,(H,8,10) |
InChIキー |
MGZSPJBXQKWMPA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NNC(=O)C(=O)N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)





![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)


![(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)
